molecular formula C16H21NO3 B6148168 tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate CAS No. 1824247-87-1

tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B6148168
CAS No.: 1824247-87-1
M. Wt: 275.3
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Description

tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane (DMP) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrrolidine ring provides a rigid scaffold that can fit into the active site of enzymes, thereby modulating their activity .

Properties

CAS No.

1824247-87-1

Molecular Formula

C16H21NO3

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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